molecular formula C14H23N5O2 B13332959 tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13332959
M. Wt: 293.36 g/mol
InChI Key: UKCOTUWNINJILG-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic compound featuring a tert-butyl carboxylate group. Its complex bicyclic framework includes five nitrogen atoms (pentaaza) distributed across fused rings, with a methyl substituent at position 2. Such compounds are typically synthesized as advanced intermediates for pharmaceutical or agrochemical applications, leveraging their rigid, polycyclic scaffolds for selective binding or catalytic activity.

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C14H23N5O2/c1-9-16-12-15-7-10-8-18(13(20)21-14(2,3)4)6-5-11(10)19(12)17-9/h10-11H,5-8H2,1-4H3,(H,15,16,17)

InChI Key

UKCOTUWNINJILG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3CCN(CC3CNC2=N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the tert-butyl and carboxylate groups. Common reagents used in these reactions include tert-butyl alcohol, various amines, and carboxylating agents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Nitrogen Content and Positioning

The pentaaza structure of the target compound distinguishes it from tetraaza analogs (e.g., ). Additional nitrogen atoms may enhance intermolecular interactions, such as hydrogen bonding or metal coordination, which are critical in catalysis or supramolecular chemistry. For instance, the compound in (devoid of the tert-butyl group) retains the pentaaza core but exhibits lower molecular weight and increased hydrophilicity .

Substituent Effects

In contrast, the non-carboxylated analog () may exhibit faster degradation kinetics in biological systems.

Physicochemical Properties

  • Solubility : The tert-butyl carboxylate group enhances lipophilicity, favoring organic-phase reactions. Conversely, the pentaaza core may improve aqueous solubility via polar interactions.
  • Stability: Steric shielding from the tert-butyl group likely improves thermal and oxidative stability compared to non-carboxylated analogs .

Biological Activity

Tert-butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (CAS No. 29168-93-2) is a complex nitrogen-containing compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N4O2C_{15}H_{24}N_{4}O_{2}. Its structure features a tricyclic framework with multiple nitrogen atoms that may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar tricyclic compounds. For instance, tricyclic flavonoids have shown significant antimicrobial effects against various bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.24 µg/ml . While specific data on this compound is limited, its structural analogs suggest potential for similar activity.

Anticancer Activity

Research on related compounds indicates that nitrogen-rich heterocycles can exhibit anticancer properties by interfering with cellular processes involved in tumor growth and proliferation. For example, certain tricyclic derivatives have demonstrated cytotoxic effects against cancer cell lines via apoptosis induction and cell cycle arrest mechanisms . The specific mechanisms of action for this compound remain to be elucidated through targeted studies.

Case Studies and Research Findings

While direct case studies on this compound are scarce in the literature:

  • Study on Tricyclic Antidepressants : Research has shown that tricyclic compounds can influence neurotransmitter systems and exhibit antidepressant effects . This highlights the potential for similar nitrogen-rich compounds to affect neurological pathways.
  • Synthesis and Evaluation : A study synthesized various tricyclic analogs and evaluated their biological activity against different pathogens and cancer cell lines . The findings indicated that structural modifications could enhance biological efficacy.

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